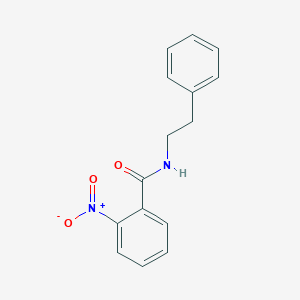

2-nitro-N-(2-phenylethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(13-8-4-5-9-14(13)17(19)20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZACRFHFFFAFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328230 | |

| Record name | 2-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19209-03-1 | |

| Record name | 2-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework and Research Trajectories of 2 Nitro N 2 Phenylethyl Benzamide

Contextualization within Nitroaromatic and Benzamide (B126) Chemical Space

2-Nitro-N-(2-phenylethyl)benzamide is a synthetic organic compound that integrates two key functional groups: a nitroaromatic moiety and a benzamide core. ontosight.ai This unique combination positions it at the intersection of two significant classes of chemical compounds, each with distinct and well-documented properties and applications.

The nitroaromatic component, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, is a cornerstone of industrial chemistry. nih.gov Nitroaromatic compounds are synthesized primarily through nitration, an electrophilic substitution reaction. nih.gov The strong electron-withdrawing nature of the nitro group imparts unique chemical reactivity and is a known explosophore, a functional group that can make a compound explosive. nih.govwikipedia.org This property also makes the adjacent C-H bonds acidic and influences the substitution patterns in aromatic systems. wikipedia.org In the context of this compound, the ortho-nitro group on the benzoyl ring is expected to influence the molecule's electronic properties and steric conformation.

The benzamide portion of the molecule is the simplest amide derivative of benzoic acid. wikipedia.org Benzamides are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The amide linkage is a critical structural motif in many pharmaceuticals and natural products. The N-substituted phenylethyl group in this compound adds another layer of structural diversity and potential for biological interactions.

Historical Development of Related Benzamide Architectures in Organic Synthesis

The synthesis of benzamides has a long history in organic chemistry, with various methods developed to construct the characteristic amide bond. A common and traditional approach involves the reaction of a carboxylic acid derivative, such as a benzoyl chloride, with an amine. youtube.comslideshare.net This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis.

Over the years, numerous reagents and conditions have been explored to improve the efficiency, selectivity, and environmental footprint of benzamide synthesis. For instance, early methods often utilized harsh conditions or reagents that generated significant waste. More contemporary approaches focus on the development of catalytic methods and the use of milder reaction conditions. The synthesis of N-(2-phenylethyl)benzamide, a close structural analog lacking the nitro group, has been achieved by reacting benzoyl chloride or benzoic acid with phenylethylamine in the presence of an alkali metal hydroxide (B78521) in water, offering a more environmentally friendly alternative to organic solvents. google.com

The synthesis of substituted benzamides has been a continuous area of research, driven by the quest for new therapeutic agents. researchgate.netnih.gov For example, the synthesis of benzamides as potential anti-inflammatory agents has been a significant focus, with researchers modifying the benzamide scaffold to optimize activity and reduce side effects. researchgate.netnih.gov The development of N-substituted benzamide derivatives as histone deacetylase inhibitors for cancer therapy further highlights the importance of this chemical class in medicinal chemistry. nih.gov

The synthesis of nitro-substituted benzamides specifically has also been explored. For example, N-(2-nitrophenyl)benzamide has been synthesized by reacting benzoyl chloride with 2-nitroaniline. researchgate.net These synthetic efforts provide a foundation for the preparation of more complex structures like this compound.

Contemporary Research Challenges and Opportunities Pertaining to the Compound

While the synthesis of the core components of this compound is well-established, specific research into this particular compound appears to be in its early stages. ontosight.aisigmaaldrich.com It is often supplied as a rare or unique chemical for early discovery research, with the buyer assuming responsibility for confirming its identity and purity. sigmaaldrich.com This suggests that a comprehensive understanding of its properties and potential applications is still emerging.

A key research opportunity lies in the thorough characterization of the biological activity of this compound. While the broader benzamide class exhibits diverse pharmacological effects, the specific contribution of the 2-nitro substitution in conjunction with the N-phenylethyl group is not widely documented. ontosight.ai Preliminary structure-activity relationship (SAR) studies on related N-substituted benzamide derivatives have indicated that a nitro group on the benzene (B151609) ring can significantly impact anti-proliferative activity, in some cases decreasing it. nih.gov Therefore, a detailed investigation into the biological profile of this compound is warranted to determine its potential as a lead compound for drug discovery.

Another challenge and opportunity lies in the development of efficient and selective synthetic routes to this compound and its analogs. While general methods for benzamide and nitroaromatic synthesis exist, optimizing these for this specific target to achieve high yields and purity under mild and environmentally benign conditions remains a valuable research endeavor. sci-hub.seorganic-chemistry.org

Furthermore, exploring the chemical reactivity of this compound presents another avenue for research. The presence of the nitro group opens up possibilities for various chemical transformations, such as reduction to the corresponding amine, which could lead to a new class of derivatives with potentially different biological activities. wikipedia.org The investigation of its coordination chemistry with metal ions could also unveil novel properties and applications.

Synthetic Methodologies for 2 Nitro N 2 Phenylethyl Benzamide

Established Amidation Routes to the Benzamide (B126) Core

The construction of the benzamide core of 2-nitro-N-(2-phenylethyl)benzamide has traditionally relied on well-established amidation reactions. These methods are known for their reliability and are widely documented in chemical literature.

A prevalent method for synthesizing amides is the condensation reaction between an acyl halide and an amine. In this approach, 2-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride. This activation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of 2-nitrobenzoyl chloride with 2-phenylethanamine, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yields the desired this compound. This method is often favored for its high yields and relatively short reaction times.

An alternative to the acyl halide route involves the direct coupling of 2-nitrobenzoic acid with 2-phenylethanamine using a coupling agent. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A variety of coupling agents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are used in conjunction with these coupling agents to improve reaction efficiency and minimize side reactions. Other effective activating agents include phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These methods are valued for their mild reaction conditions and broad functional group tolerance.

Alternative and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for amide synthesis. These alternative protocols aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

To minimize the use of volatile organic solvents, solvent-free reaction conditions have been explored for the synthesis of this compound. In this approach, the neat reactants are mixed, often with the aid of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields.

Syntheses in aqueous media are also gaining traction as a green alternative. Although the organic reactants may have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction. Performing the synthesis in water eliminates the need for hazardous organic solvents and simplifies product workup.

Catalytic methods offer a more atom-economical approach to amide bond formation. Boronic acid derivatives have been investigated as catalysts for the direct amidation of carboxylic acids with amines. These catalysts can operate under neutral conditions and are recyclable, adding to their appeal from a green chemistry perspective. Another avenue of research involves the use of metal catalysts, such as those based on zirconium or iron, to promote the direct coupling of carboxylic acids and amines. These catalytic systems can offer high efficiency under mild conditions.

Optimization of Reaction Parameters and Yields for Efficient Synthesis

The efficiency of any synthetic route to this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, the stoichiometry of the reactants, and the selection of the appropriate catalyst or coupling agent. For instance, in coupling agent-mediated reactions, the specific combination of the coupling agent and any additives can have a substantial impact on the outcome. Similarly, in catalytic reactions, the catalyst loading and reaction time are critical parameters that need to be fine-tuned to achieve optimal results.

The following interactive table summarizes typical data for different synthetic approaches to this compound, highlighting the impact of various parameters on the reaction outcome.

| Synthetic Method | Activating/Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acyl Halide Condensation | Thionyl Chloride | Triethylamine | Dichloromethane | 25 | 2 | 95 |

| Carboxylic Acid Activation | EDC/HOBt | Diisopropylethylamine | Dimethylformamide | 25 | 12 | 88 |

| Carboxylic Acid Activation | PyBOP | Diisopropylethylamine | Acetonitrile | 25 | 4 | 92 |

| Microwave-Assisted (Solvent-Free) | None | None | None | 120 | 0.25 | 90 |

| Catalytic (Boronic Acid) | Boronic Acid Catalyst | None | Toluene | 110 | 24 | 85 |

Stereoselective Synthesis of Analogues

While the parent molecule, this compound, is achiral, its analogues can possess stereocenters. For instance, if the phenylethylamine moiety is substituted on the benzylic carbon, as in 2-nitro-N-(1-phenylethyl)benzamide, a chiral center is introduced. sigmaaldrich.com The development of stereoselective synthetic methods is crucial in pharmaceutical and materials science to isolate enantiomers that may have different biological activities or physical properties. nih.gov

Specific stereoselective synthetic routes for analogues of this compound are not detailed in the available research. However, general strategies for producing enantiomerically pure or enriched compounds can be applied. These fall into two main categories:

Chiral Resolution: This approach involves the synthesis of a racemic mixture of the chiral analogue, followed by separation of the enantiomers. Chiral separation techniques are essential for isolating individual enantiomers to evaluate their specific properties. nih.gov Methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) using a chiral stationary phase or a chiral selector in the mobile phase are commonly employed. nih.govnih.gov For example, various cyclodextrins have proven effective as chiral selectors for separating the enantiomers of different drug compounds. nih.gov

Asymmetric Synthesis: This is a more direct approach where one enantiomer is synthesized preferentially. This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. The development of methods for asymmetric synthesis is a significant area of organic chemistry. nih.gov For instance, palladium-catalyzed hydroamidation reactions have been developed for the stereoselective synthesis of certain enamides, where the catalyst system controls the geometry of the product. organic-chemistry.org While a direct application to N-phenylethylbenzamide analogues is not documented, such catalyst-controlled reactions represent a powerful tool for stereoselective synthesis. organic-chemistry.org

The choice of method would depend on the specific analogue being synthesized and the availability of chiral precursors or catalysts.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and study the metabolic fate of compounds. nih.govnih.gov By replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), researchers can trace the path of the labeled atom through a chemical or biological transformation. nih.gov

There are no specific studies detailing the use of isotopic labeling for investigating this compound in the provided search results. However, established principles of isotopic labeling could be applied to study its formation or reactivity.

Potential Applications for Mechanistic Studies:

Formation Mechanism: To confirm the mechanism of the amide synthesis, one could use ¹⁸O-labeled 2-nitrobenzoic acid or ¹⁵N-labeled 2-phenylethylamine. By analyzing the mass of the final product using mass spectrometry, the retention or loss of the isotopic label would provide definitive evidence for the bond-forming and bond-breaking steps. For example, labeling the hydroxyl group of the carboxylic acid with ¹⁸O would help determine if the oxygen atom is retained in the product or eliminated as water, confirming the classic condensation mechanism. nih.gov

Metabolic Fate: If studying the metabolism of this compound, deuterium (B1214612) (²H) labeling on the phenylethyl group or the benzoyl ring could be used. The position of the deuterium in the metabolites, identified by mass spectrometry or NMR spectroscopy, would reveal which parts of the molecule are susceptible to enzymatic modification (e.g., hydroxylation, oxidation). researchgate.net

Enzyme Inhibition Studies: Isotopic labeling can be used to understand how a molecule interacts with an enzyme. Changes in the NMR spectrum of an isotopically labeled compound upon binding to a protein can provide information about the binding site and the conformation of the bound ligand.

These strategies, while not yet applied to this compound according to available literature, represent standard and robust methods for gaining detailed mechanistic insights in chemical and biochemical research. nih.gov

Chemical Reactivity and Transformations of 2 Nitro N 2 Phenylethyl Benzamide

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the benzene (B151609) ring and serves as a versatile synthetic handle for transformation into other functional groups, most notably amines.

Reductive Transformations to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis. This conversion is crucial for the preparation of the corresponding 2-amino-N-(2-phenylethyl)benzamide, a valuable intermediate for the synthesis of various heterocyclic compounds and biologically active molecules. nih.govresearchgate.net Several protocols exist for this transformation, broadly categorized into catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. mdpi.com The reaction is usually conducted in a protic solvent such as ethanol (B145695), methanol, or acetic acid.

For 2-nitro-N-(2-phenylethyl)benzamide, catalytic hydrogenation would proceed under standard conditions to yield 2-amino-N-(2-phenylethyl)benzamide. The reaction is generally high-yielding and selective for the nitro group, leaving the amide bond and the second phenyl ring intact under controlled conditions. More recently, catalysts based on earth-abundant metals like cobalt and metal-free systems using N-doped carbons have also been developed for the hydrogenation of nitroarenes, offering greener alternatives. mdpi.comnih.gov

A variety of metals in acidic or neutral media can effectively reduce aromatic nitro groups. Classic examples include the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another common method involves tin(II) chloride (SnCl₂) in a suitable solvent. These methods are robust and tolerant of many functional groups, but often require stoichiometric amounts of the metal and can involve strenuous workup procedures.

More contemporary and milder methods include the use of zinc (Zn) dust with ammonium (B1175870) formate (B1220265) or acetic acid, which can selectively reduce the nitro group. niscpr.res.innih.gov For instance, a system of NaBH₄ in the presence of a transition metal complex like Ni(PPh₃)₄ has been shown to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

The primary challenge in the reduction of this compound is to selectively transform the nitro group while preserving the amide linkage. While catalytic hydrogenation is often selective, aggressive conditions can lead to the reduction of the amide as well.

A highly selective method for reducing aromatic nitro groups in the presence of an amide functionality involves the use of hydrazine (B178648) hydrate (B1144303) with a catalyst, such as zinc powder. researchgate.net Studies on various N-substituted nitrobenzamides have shown that this method is effective. However, it has been observed that the reduction of ortho-nitro amides is generally slower compared to their meta- and para-isomers, which is attributed to steric hindrance from the adjacent amide group. researchgate.net This suggests that the reduction of this compound would proceed, but might require longer reaction times or slightly adjusted conditions for optimal yield.

| Substrate (Analogue) | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| N-Phenyl-2-nitrobenzamide | Hydrazine hydrate/Zn | Methanol | 8 | 52 | researchgate.net |

| 2-Nitrobenzamide | Hydrazine hydrate/Zn | Methanol | 8 | 50 | researchgate.net |

| 4-Nitrotoluene | Zn/Acetic Acid | Methanol | - | >95 | nih.gov |

| Nitrobenzene | Co-corrole/H₂ | THF/Methanol | 15 | 99 | nih.gov |

| 1-Chloro-4-nitrobenzene | N-doped Carbon/H₂ | Ethanol | - | 100 | mdpi.com |

This table presents data for analogous compounds to illustrate typical reaction conditions and yields for the selective reduction of a nitro group in the presence of an amide or other functionalities.

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

In the case of this compound, there is no inherent leaving group (like a halide) on the nitro-substituted benzene ring. Therefore, this compound itself is not susceptible to nucleophilic aromatic substitution. For an SNAr reaction to occur adjacent to the nitro group, a suitable leaving group would need to be present at the 6-position of the benzoyl moiety.

Reactivity of the Amide Linkage

The amide bond is known for its stability, which is a result of resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo reaction under specific conditions, most notably hydrolysis and reduction.

Under typical conditions for nitro group reduction, such as catalytic hydrogenation or mild metal-mediated methods, the amide linkage in this compound is expected to remain intact. researchgate.net However, forcing conditions or the use of very strong reducing agents will affect the amide.

Acid- or base-catalyzed hydrolysis will cleave the amide bond to yield 2-nitrobenzoic acid and 2-phenylethanamine. youtube.com Alkaline hydrolysis is often effective for N-substituted amides. arkat-usa.orgresearchgate.net The presence of the electron-withdrawing nitro group on the benzoyl portion would likely increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack by hydroxide (B78521) under basic conditions. arkat-usa.org

Reduction of the amide group to an amine requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Treatment of this compound with LiAlH₄ would be expected to reduce both the amide and the nitro group, leading to the formation of (2-aminobenzyl)(2-phenylethyl)amine. This non-selective reduction highlights the importance of choosing appropriate reagents to achieve specific chemical transformations on this bifunctional molecule.

Hydrolytic Cleavage and Transamidation Reactions

The amide bond in this compound is susceptible to cleavage under both hydrolytic and aminolytic conditions.

Hydrolytic Cleavage: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-nitrobenzoic acid and 2-phenylethanamine. The reaction is a classic example of nucleophilic acyl substitution. In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org Subsequent proton transfers and elimination of 2-phenylethanamine lead to the formation of 2-nitrobenzoic acid. Conversely, under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the phenylethylamine anion, which is subsequently protonated.

| Condition | Reagents | Products |

| Acidic | H₃O⁺, heat | 2-Nitrobenzoic acid, 2-Phenylethanamine hydrochloride |

| Basic | NaOH, H₂O, heat | Sodium 2-nitrobenzoate, 2-Phenylethanamine |

Transamidation Reactions: The amide bond can also be exchanged in a process known as transamidation. This reaction involves the treatment of this compound with a different amine, often in the presence of a catalyst. researchgate.netresearchgate.net The equilibrium can be driven towards the products by using a large excess of the incoming amine or by removing one of the products. For instance, reacting the title compound with a primary amine (R-NH₂) could yield N-alkyl-2-nitrobenzamide and 2-phenylethanamine. These reactions can be catalyzed by various reagents, including Lewis acids or transition metal complexes. researchgate.net

N-Functionalization of the Amide Nitrogen

The nitrogen atom of the amide group in this compound can undergo functionalization, such as alkylation or acylation, although these reactions are often challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved using a strong base to deprotonate the amide followed by reaction with an alkyl halide. The attempted N-alkylation of a similar primary amide, 2-azidobenzamide, with alkyl halides has been shown to result in complex rearrangements leading to benzotriazinones and quinazolinones, suggesting that direct N-alkylation of this compound might also be accompanied by side reactions. nih.gov

N-Acylation: N-acylation would involve the introduction of an acyl group to the amide nitrogen, forming an imide. This transformation typically requires forcing conditions and the use of a strong acylating agent.

Transformations of the Phenylethyl Moiety

The phenylethyl portion of the molecule offers sites for both aromatic substitution and modification of the ethyl bridge.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution. As an alkyl group, the ethylamide substituent is an activating group and an ortho, para-director. libretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the point of attachment to the ethyl chain. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuci.edu For example, nitration would be expected to yield a mixture of 2-nitro-N-[2-(2-nitrophenyl)ethyl]benzamide and 2-nitro-N-[2-(4-nitrophenyl)ethyl]benzamide.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 2-nitro-N-[2-(2-nitrophenyl)ethyl]benzamide, 2-nitro-N-[2-(4-nitrophenyl)ethyl]benzamide |

| Bromination | Br₂/FeBr₃ | 2-nitro-N-[2-(2-bromophenyl)ethyl]benzamide, 2-nitro-N-[2-(4-bromophenyl)ethyl]benzamide |

| Sulfonation | SO₃/H₂SO₄ | 2-(2-nitro-N-(2-phenylethyl)carbamoyl)benzenesulfonic acid, 4-(2-(2-nitrobenzamido)ethyl)benzenesulfonic acid |

Oxidative Modifications of the Alkyl Chain

The ethyl bridge connecting the phenyl and amide groups can be a target for oxidation. Strong oxidizing agents can potentially cleave the C-C bond or oxidize the benzylic position. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) could potentially lead to the oxidation of the benzylic carbon, although the specific products would depend on the reaction conditions.

Intramolecular Cyclization and Rearrangement Pathways

A key reactive pathway for this compound and related compounds is intramolecular cyclization. This can be achieved through various named reactions, often involving the amide nitrogen and the phenylethyl ring or through reactions involving the nitro group.

One of the most important cyclization reactions for N-phenylethylamides is the Bischler-Napieralski reaction . wikipedia.orgrsc.org This reaction involves the cyclodehydration of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline. wikipedia.org However, the presence of a deactivating nitro group on the benzoyl ring would likely make the amide carbonyl less nucleophilic, potentially hindering the initial step of the reaction.

A more plausible intramolecular cyclization pathway for this compound involves the reductive cyclization of the nitro group. The reduction of the nitro group to an amino group in situ, followed by cyclization, is a common strategy for the synthesis of heterocyclic compounds. For example, reduction of the nitro group with a reducing agent like tin(II) chloride or through catalytic hydrogenation would generate 2-amino-N-(2-phenylethyl)benzamide. This intermediate could then undergo intramolecular cyclization, potentially leading to the formation of a quinazolinone derivative. Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds has also been reported as a method to access nitrogen-fused heterocycles. rsc.org

Chemo- and Regioselectivity Studies of Reactivity

The presence of multiple reactive sites in this compound makes the study of chemo- and regioselectivity crucial.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when subjecting the molecule to a reducing agent, it is important to consider whether the nitro group or the amide carbonyl will be reduced. Typically, nitro groups are more easily reduced than amides.

Regioselectivity comes into play during electrophilic aromatic substitution on the phenylethyl ring, as discussed in section 3.3.1, where the ortho and para positions are favored. In the context of the Bischler-Napieralski reaction, if the phenyl ring of the phenylethyl moiety were substituted, the regioselectivity of the cyclization would depend on the electronic nature and position of the substituent.

The directing effect of substituents in electrophilic aromatic substitution is well-established. libretexts.org Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org In the case of the phenylethyl moiety of the title compound, the alkylamide group is activating and would direct substitution to the ortho and para positions.

Mechanistic Investigations of Reactions Involving 2 Nitro N 2 Phenylethyl Benzamide

Reaction Pathway Elucidation through Intermediate Identification

The elucidation of a reaction pathway is a primary goal of mechanistic studies. For 2-nitro-N-(2-phenylethyl)benzamide, a key transformation is its likely conversion to heterocyclic structures through intramolecular cyclization. A plausible and widely studied pathway for related compounds is reductive cyclization. This process would involve the initial reduction of the nitro group to an amino group, followed by an intramolecular cyclization reaction.

The initial step is the reduction of the nitro group on the benzoyl moiety. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/HCl). This reduction proceeds through several intermediates, including the nitroso and hydroxylamine (B1172632) species, before yielding the corresponding 2-amino-N-(2-phenylethyl)benzamide.

Once the 2-amino-N-(2-phenylethyl)benzamide intermediate is formed, it can undergo an intramolecular cyclization. One of the most relevant and well-documented cyclization reactions for β-arylethylamides is the Bischler-Napieralski reaction or a related Pictet-Spengler-type reaction, which typically leads to the formation of dihydroisoquinoline or tetrahydroisoquinoline ring systems. name-reaction.comwikipedia.orgnrochemistry.comnumberanalytics.comjk-sci.com However, in this case, the cyclization would involve the newly formed aniline (B41778) to form a seven-membered ring, a dibenzo[b,f] name-reaction.comnumberanalytics.comdiazocine derivative.

The identification of these intermediates is critical for confirming the proposed pathway. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography (HPLC, GC-MS) are employed to detect and characterize transient species. For instance, in the reductive cyclization of other nitroaromatic compounds, the intermediate amino-substituted product can often be isolated and fully characterized before proceeding to the cyclization step. organicreactions.org

A hypothetical reaction pathway is presented below: Step 1: Reduction of the Nitro Group this compound → [2-nitroso-N-(2-phenylethyl)benzamide] → [2-(hydroxyamino)-N-(2-phenylethyl)benzamide] → 2-amino-N-(2-phenylethyl)benzamide

Step 2: Intramolecular Cyclization 2-amino-N-(2-phenylethyl)benzamide → Dibenzo[b,f] name-reaction.comnumberanalytics.comdiazocin-6(5H)-one derivative

Kinetic and Thermodynamic Profiling of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of a reaction. This information is vital for understanding the feasibility and dynamics of the proposed mechanistic steps.

Kinetic Profiling: The rate of the reaction can be monitored by measuring the disappearance of the starting material or the appearance of the product over time. For the reductive cyclization of this compound, the kinetics would likely be studied for both the reduction and the cyclization steps separately.

The rate of the nitro group reduction is highly dependent on the reducing agent and the reaction conditions. For example, catalytic hydrogenation kinetics can be complex, often exhibiting zero-order kinetics with respect to the substrate at high concentrations and first-order at low concentrations.

The subsequent intramolecular cyclization is typically a first-order process, as it involves a single molecule. The rate constant (k) for this step can be determined by following the concentration of the 2-amino intermediate over time. A hypothetical kinetic dataset for the cyclization step is presented in Table 1.

Interactive Data Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of 2-amino-N-(2-phenylethyl)benzamide

| Time (min) | Concentration of 2-amino-N-(2-phenylethyl)benzamide (M) |

| 0 | 0.100 |

| 10 | 0.082 |

| 20 | 0.067 |

| 30 | 0.055 |

| 40 | 0.045 |

| 50 | 0.037 |

| 60 | 0.030 |

This data can be used to plot ln[Concentration] vs. time to determine the first-order rate constant.

Transition State Analysis and Energy Barrier Determination

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure and energy determine the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate.

For the intramolecular cyclization step, the transition state would involve the nucleophilic attack of the amino group onto the amide carbonyl carbon. This would be a highly organized structure where the reacting atoms are in close proximity and with the correct orientation for bond formation.

Computational chemistry, specifically density functional theory (DFT) calculations, is a powerful tool for modeling transition state structures and calculating their energies. These calculations can provide detailed insights into the geometry and electronic structure of the transition state, which are often difficult to obtain experimentally.

The activation energy can be determined experimentally by studying the temperature dependence of the reaction rate and applying the Arrhenius equation. A hypothetical energy profile for the cyclization step is shown below, with representative energy values.

Interactive Data Table 2: Hypothetical Thermodynamic and Activation Parameters for the Intramolecular Cyclization

| Parameter | Value | Unit |

| Activation Energy (Ea) | 85 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -60 | kJ/mol |

| Entropy of Reaction (ΔS) | -50 | J/(mol·K) |

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst can have a profound impact on the reaction mechanism, rate, and selectivity.

Solvent Effects: Solvents can influence reaction rates by stabilizing or destabilizing the reactants, intermediates, and transition states. For the reductive cyclization of this compound, the polarity of the solvent would be a key factor.

Reduction Step: The choice of solvent for catalytic hydrogenation is often a polar protic solvent like ethanol (B145695) or acetic acid, which can help to dissolve the substrate and facilitate proton transfer steps.

Cyclization Step: The intramolecular cyclization may be favored in a non-polar aprotic solvent that does not strongly solvate the nucleophilic amino group, thus promoting the intramolecular attack. However, a polar solvent might be necessary to dissolve the starting material.

Catalyst Effects: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Reduction Catalysts: A wide range of catalysts can be used for the reduction of the nitro group, including palladium, platinum, nickel, and rhodium on various supports. The choice of catalyst can influence the selectivity of the reduction, for example, by preventing over-reduction of other functional groups. rsc.org

Cyclization Catalysts: The intramolecular cyclization is often acid-catalyzed. A protic or Lewis acid can activate the amide carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group. jk-sci.com The mechanism of acid catalysis involves the protonation of the carbonyl oxygen, which increases the positive charge on the carbonyl carbon.

Exploration of Catalytic Cycles and Active Species

In catalytic reactions, the catalyst is regenerated at the end of each cycle. Understanding the catalytic cycle involves identifying the active catalytic species and all the intermediate steps in which it participates.

For the catalytic hydrogenation of the nitro group, the catalytic cycle on a metal surface (e.g., Palladium) generally involves:

Adsorption of hydrogen gas onto the metal surface and its dissociation into hydrogen atoms.

Adsorption of the nitro-containing substrate onto the metal surface.

Stepwise transfer of hydrogen atoms from the metal surface to the nitro group, leading to its reduction.

Desorption of the amino product from the metal surface, regenerating the active catalytic site.

For the acid-catalyzed cyclization, the catalytic cycle is simpler:

Protonation of the amide carbonyl oxygen by the acid catalyst.

Intramolecular nucleophilic attack of the amino group on the activated carbonyl carbon.

Deprotonation of the resulting tetrahedral intermediate to form the cyclized product and regenerate the acid catalyst.

Derivatization Strategies and Analogue Synthesis Based on 2 Nitro N 2 Phenylethyl Benzamide

Synthesis of Analogues with Modified Nitro Substituent

The nitro group on the benzamide (B126) ring is a key functional handle for derivatization, primarily through its reduction to an amino group, which then serves as a precursor for a wide array of subsequent transformations.

The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic synthesis. acs.orgnumberanalytics.com A variety of methods can be employed for the reduction of the nitro group in 2-nitro-N-(2-phenylethyl)benzamide to yield 2-amino-N-(2-phenylethyl)benzamide. Common laboratory-scale methods include the use of metals such as tin (Sn), zinc (Zn), or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). csbsju.edu Catalytic hydrogenation is another prevalent method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org This transformation is generally high-yielding and chemoselective for the nitro group. The resulting 2-amino-N-(2-phenylethyl)benzamide is a versatile intermediate for further derivatization, as the amino group can undergo a multitude of reactions including acylation, alkylation, arylation, and diazotization.

Partial reduction of the nitro group can also be achieved to yield other functionalities. For instance, controlled reduction can lead to the corresponding hydroxylamine (B1172632) (2-(hydroxyamino)-N-(2-phenylethyl)benzamide). wikipedia.orgmdpi.com Reagents such as zinc dust with ammonium (B1175870) chloride are effective for this transformation. wikipedia.org Further reactions can then be performed on the hydroxylamine functionality.

The following table summarizes common reduction methods for the nitro group.

| Reagent/Catalyst | Product | Notes |

| Sn, HCl | Amine | Classical method, often requires basic workup. |

| Fe, HCl/NH4Cl | Amine | Economical and effective. nih.gov |

| H2, Pd/C | Amine | Clean reaction, catalyst can be recycled. organic-chemistry.org |

| NaBH4, catalyst | Amine | Requires a catalyst for the reduction of nitroarenes. nih.govunimi.it |

| Zn, NH4Cl | Hydroxylamine | Allows for partial reduction. wikipedia.org |

The presence of the nitro group can also influence the reactivity of the aromatic ring itself, making it susceptible to nucleophilic aromatic substitution, although this is less common than its reduction. numberanalytics.com

Design and Synthesis of Derivatives with Altered Amide Linkage

The amide bond is a critical structural feature, but its replacement with bioisosteres can lead to compounds with improved metabolic stability, altered hydrogen bonding patterns, and different conformational preferences. nih.govacs.orgdrughunter.comnih.gov

One of the most common amide isosteres is the thioamide. The conversion of the amide in this compound to a thioamide (2-nitro-N-(2-phenylethyl)benzothioamide) can be achieved using various thionating reagents. Lawesson's reagent is a widely used reagent for this transformation, though it often requires high temperatures. nih.gov Other methods include the use of phosphorus pentasulfide (P4S10). nih.gov More recent and milder methods have also been developed. nih.govresearchgate.net

Other amide bioisosteres that can be considered include:

Urea and Thiourea: These can be synthesized by first reducing the nitro group to an amine, followed by reaction with an isocyanate or isothiocyanate, respectively.

Sulfonamide: A sulfonamide analogue could be prepared from the corresponding 2-aminobenzoyl precursor by reaction with a sulfonyl chloride.

Heterocycles: Five-membered heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are well-established amide bond mimics. nih.govdrughunter.com Their synthesis would involve multi-step sequences starting from the parent benzamide or its precursors. For example, a 1,2,4-oxadiazole (B8745197) could be formed from 2-nitrobenzoic acid and a phenylethyl-substituted amidoxime.

The table below outlines some potential amide bond isosteres and general synthetic approaches.

| Amide Isostere | General Synthetic Approach |

| Thioamide | Thionation of the parent amide with Lawesson's reagent or P4S10. nih.gov |

| Urea | Reaction of the corresponding amine with an isocyanate. |

| Sulfonamide | Reaction of the corresponding amine with a sulfonyl chloride. |

| 1,2,4-Oxadiazole | Reaction of a nitrile with a hydroxylamine, followed by cyclization with an acyl chloride. |

| 1,2,4-Triazole | Can be formed from a variety of precursors, often involving hydrazines or their derivatives. nih.gov |

Construction of Analogues via Phenylethyl Moiety Diversification

The phenylethyl portion of the molecule offers significant opportunities for diversification to probe structure-activity relationships. nih.govresearchgate.net Modifications can be made to both the phenyl ring and the ethyl linker.

Aryl Ring Substitution: Substituents can be introduced onto the phenyl ring of the phenylethyl moiety to modulate properties such as lipophilicity, electronic character, and potential for additional interactions. This can be achieved by starting with appropriately substituted phenylethylamines in the initial amide coupling reaction. A wide variety of substituted phenylethylamines are commercially available or can be synthesized. For example, Negishi or Suzuki cross-coupling reactions can be employed to introduce aryl or heteroaryl groups onto a halogenated phenylethylamine precursor. researchgate.netacs.org

Ethyl Linker Modification: The ethyl linker can be altered in several ways:

Homologation or Shortening: The length of the alkyl chain can be varied to assess the impact on biological activity.

Introduction of Substituents: Alkyl groups, hydroxyl groups, or other functionalities can be introduced on the ethyl chain. For example, starting with a substituted amino alcohol and performing the amidation would yield a hydroxylated analogue.

Constrained Analogues: The flexibility of the ethyl chain can be restricted by incorporating it into a ring system, such as a tetrahydroisoquinoline.

The following table provides examples of diversification strategies for the phenylethyl moiety.

| Modification | Synthetic Strategy | Example Precursor |

| Aryl Substitution (e.g., 4-chloro) | Start with a substituted phenylethylamine. | 4-Chlorophenylethylamine |

| Chain Homologation | Start with a longer chain aminoalkane. | 3-Phenylpropylamine |

| α-Methylation | Start with a methylated phenylethylamine. | α-Methylphenylethylamine |

| β-Hydroxylation | Start with a phenylethanolamine. | 2-Amino-1-phenylethanol |

Heterocyclic Annulation and Scaffold Extension from the Benzamide Core

The this compound scaffold can be used as a starting point for the construction of more complex, fused heterocyclic systems. A key step in many of these strategies is the initial reduction of the nitro group to an amine, as described in section 5.1. The resulting 2-amino-N-(2-phenylethyl)benzamide is a valuable precursor for intramolecular cyclization reactions.

One of the most common and important classes of heterocycles accessible from 2-aminobenzamides are quinazolinones. researchgate.netacs.org These can be synthesized by the condensation of 2-aminobenzamides with a one-carbon source, such as an aldehyde or an alcohol. researchgate.netrsc.org For example, reacting 2-amino-N-(2-phenylethyl)benzamide with an appropriate aldehyde would lead to the formation of a 2,3-disubstituted quinazolinone. The reaction often proceeds via an initial imine formation followed by intramolecular cyclization. researchgate.net Various catalysts, including metal-based and acid catalysts, can be used to promote this transformation. researchgate.nettandfonline.com

Other heterocyclic systems that can potentially be accessed include:

Acridones: While typically synthesized from 2-aminobenzophenones, related intramolecular cyclization strategies could be envisioned. rsc.org

Benzodiazepines: Although requiring a different synthetic approach, the 2-aminobenzoyl core is a key component in the synthesis of benzodiazepine (B76468) libraries. researchgate.net

The following table illustrates the synthesis of quinazolinones from 2-aminobenzamides.

| Reactant | Product | Conditions |

| 2-Aminobenzamide + Aldehyde | 2,3-Dihydroquinazolinone | Acid or metal catalyst, often with heating. tandfonline.com |

| 2-Aminobenzamide + Alcohol | Quinazolinone | Oxidative conditions, often with a metal catalyst. researchgate.netrsc.org |

High-Throughput Synthesis and Library Generation

The derivatization strategies discussed above can be adapted for high-throughput synthesis and the generation of compound libraries to accelerate the discovery process. nih.gov Combinatorial chemistry and parallel synthesis techniques are well-suited for the systematic exploration of the chemical space around the this compound scaffold.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful tool for library generation. acs.orgstanford.edu For example, 2-nitrobenzoic acid could be anchored to a solid support. Subsequent reaction with a diverse set of amines, including various substituted phenylethylamines, would generate a library of amides. The nitro group could then be reduced on the solid support, followed by reaction with a library of aldehydes to create a diverse set of quinazolinones. Cleavage from the resin would then yield the final products.

Solution-Phase Parallel Synthesis: Parallel synthesis in solution can also be employed, often utilizing automated or semi-automated liquid handling systems. prolabas.com This approach is particularly amenable to the initial amide formation step, where a variety of carboxylic acids and amines can be reacted in a grid format. acs.orgnih.govacs.org Subsequent diversification steps can also be performed in a parallel fashion. For instance, a library of 2-aminobenzamides could be generated and then reacted with a set of aldehydes to produce a quinazolinone library.

DNA-Encoded Libraries: For generating vast libraries, DNA-encoded library technology (DELT) is a state-of-the-art approach. acs.org In this method, each chemical building block is tagged with a unique DNA sequence. A library of benzimidazole (B57391) derivatives has been successfully synthesized using 4-fluoro-3-nitrobenzoic acid as a key starting material, demonstrating the feasibility of using nitro-substituted aromatics in this technology. acs.org A similar strategy could be envisioned for a library based on the this compound scaffold.

The table below summarizes key aspects of different library synthesis approaches.

| Synthesis Method | Key Features | Applicability to Scaffold |

| Solid-Phase Synthesis | Simplifies purification; allows for use of excess reagents. acs.org | Well-suited for multi-step synthesis of diverse analogues. |

| Solution-Phase Parallel Synthesis | Faster reaction optimization; more scalable. | Effective for generating smaller, focused libraries. |

| DNA-Encoded Libraries | Allows for the creation of massive libraries (billions of compounds). acs.org | Feasible, with precedent for using related starting materials. |

Computational Chemistry and Theoretical Studies of 2 Nitro N 2 Phenylethyl Benzamide

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly quantum chemistry calculations, can provide a detailed picture of the electron distribution and the energies of molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For 2-nitro-N-(2-phenylethyl)benzamide, the presence of the electron-withdrawing nitro group (-NO2) on the benzamide (B126) ring and the phenyl group of the phenylethyl moiety would significantly influence its electronic properties. The nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The phenyl rings contribute to the delocalization of electrons within the molecule.

While specific data for this compound is not readily found, we can look at studies on similar nitroaromatic compounds. For instance, theoretical studies on other nitrobenzamide derivatives often show that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated around the nitro group. The calculated HOMO-LUMO gap for related compounds can provide an estimate of the electronic stability of this compound.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Related Nitroaromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is illustrative for a generic nitroaromatic compound and does not represent experimentally or computationally verified values for this compound.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not rigid; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. The potential energy surface (PES) is a mathematical function that relates the energy of a molecule to its geometry.

The planarity of the amide bond and the steric hindrance between the aromatic rings are important factors that would be considered in a conformational analysis. Intramolecular hydrogen bonding between the amide proton and an oxygen atom of the nitro group could also play a role in stabilizing certain conformations.

Table 2: Hypothetical Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 180° (trans) | 0.0 |

| 2 | 0° (cis) | 3.5 |

| 3 | 60° (gauche) | 1.2 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis and does not reflect actual computational results for this compound.

Quantum Chemical Calculations for Reaction Mechanism Predictions

Quantum chemical calculations are invaluable for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface for a chemical reaction, it is possible to identify transition states, intermediates, and the activation energies required for the reaction to proceed. This allows for the prediction of the most likely reaction pathways.

For this compound, quantum chemical calculations could be employed to study various potential reactions. For example, the reduction of the nitro group is a common reaction for nitroaromatic compounds and is often a key step in their metabolic activation or environmental degradation. Computational studies could elucidate the mechanism of this reduction, whether it proceeds through a direct pathway or involves radical intermediates. Similarly, the hydrolysis of the amide bond could be investigated to understand the stability of the molecule under different pH conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations of this compound could be used to explore its conformational flexibility in different solvents. The explicit inclusion of solvent molecules in the simulation provides a realistic model of the solvation shell and its influence on the solute's conformation and dynamics. For instance, in a polar solvent like water, the solvent molecules would interact with the polar nitro and amide groups, potentially stabilizing different conformations compared to a nonpolar solvent. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Correlation of Molecular Structure with Physicochemical Properties in Non-Biological Contexts

Computational chemistry provides a powerful toolkit for establishing quantitative structure-property relationships (QSPR). By calculating a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties), it is possible to build mathematical models that correlate these descriptors with experimentally observed physicochemical properties.

For this compound, computational descriptors could be used to predict properties such as its solubility, lipophilicity (logP), and chromatographic retention times. For example, the calculated dipole moment and polar surface area would be expected to correlate with its solubility in polar solvents. The molecular volume and surface area would be relevant for predicting its diffusion and transport properties. These QSPR models are valuable in materials science and environmental chemistry for predicting the behavior and fate of chemical compounds.

Table 3: Selected Computationally Derived Molecular Descriptors for a Benzamide Derivative

| Descriptor | Calculated Value |

| Molecular Weight | 270.29 g/mol |

| LogP (octanol-water partition coefficient) | 3.2 |

| Polar Surface Area (PSA) | 68.9 Ų |

| Dipole Moment | 4.5 D |

Note: The values in this table are for a generic benzamide derivative and are provided for illustrative purposes. They are not specific to this compound.

Investigations into Molecular Interactions and Biological Mechanisms Non Clinical, in Vitro Focus

Identification of Molecular Targets and Ligand-Target Engagement Studies (e.g., enzyme inhibition, receptor binding in in vitro systems)

Direct molecular target identification for 2-nitro-N-(2-phenylethyl)benzamide is not widely reported in peer-reviewed literature. However, its classification as a benzamide (B126) provides a framework for postulating potential targets. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological macromolecules.

Compounds within the broader benzamide class have been investigated for their ability to inhibit enzymes such as histone deacetylases (HDACs). ontosight.ai HDACs are critical regulators of gene expression, and their inhibition is a mechanism for anticancer activity. ontosight.ai The interaction typically involves the benzamide's carbonyl group coordinating with a zinc ion in the enzyme's active site.

Furthermore, various substituted benzamides have been developed as antagonists for G-protein coupled receptors (GPCRs), such as orexin (B13118510) receptors, which are involved in regulating sleep-wake cycles. nih.gov The potential for this compound to engage with such receptors would be determined by how its specific substitution pattern fits within the receptor's binding pocket. The nitro group, being strongly electron-withdrawing, and the flexible phenylethyl tail would play crucial roles in defining binding affinity and selectivity. mdpi.com

While specific ligand-target engagement data for this compound is scarce, the known interactions of its chemical class suggest that enzymes and receptors are plausible targets.

Table 1: Potential Molecular Target Classes for Benzamide Scaffolds

| Target Class | Potential Mechanism of Action | Illustrative Examples from Benzamide Class |

| Enzymes | Inhibition via active site binding (e.g., HDACs). ontosight.ai | Anticancer properties through HDAC inhibition. ontosight.ai |

| Receptors | Antagonism or agonism at ligand binding sites (e.g., GPCRs). nih.gov | Dual orexin receptor antagonists for insomnia. nih.gov |

| Ion Channels | Modulation of channel gating or ion flow. | Varies depending on specific channel and benzamide structure. |

Elucidation of Specific Biochemical Pathways Modulated by the Compound or its Derivatives

Given the potential targets, this compound could modulate several biochemical pathways. If the compound were to act as an HDAC inhibitor, it would influence pathways controlling cell cycle progression and apoptosis. ontosight.ai HDAC inhibition leads to the hyperacetylation of histone proteins, relaxing chromatin structure and altering the transcription of key genes involved in these cellular processes.

The presence of the nitroaromatic moiety introduces the possibility of modulation of redox-related pathways. ontosight.ai Nitroaromatic compounds can undergo enzymatic reduction in biological systems, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov This could, in turn, activate stress-response pathways such as the Nrf2 pathway or trigger apoptotic cascades through oxidative stress. The specific enzymes catalyzing this reduction, like NADPH:P450 oxidoreductase, would be central to this mechanism. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Molecular Interactions in In Vitro Models

While a formal SAR study for this compound is not available, a hypothetical analysis can be constructed based on its three main structural components:

The 2-Nitro-Substituted Benzene (B151609) Ring (A-Ring): The nitro group is a strong electron-withdrawing group. Its position at the ortho position relative to the amide linkage creates a specific electronic and steric environment. In SAR studies of other benzamides, moving substituents around this ring or changing their electronic nature (e.g., from electron-withdrawing to electron-donating) has a significant impact on binding potency and target selectivity. acs.org For instance, in a series of benzophenone (B1666685) inhibitors, small changes to this ring profoundly affected antiviral potency. acs.org

The Amide Linker: The central amide bond is often a key interaction point, forming hydrogen bonds with amino acid residues in a target's binding site. Its conformational rigidity and planarity are important. The dihedral angle between the A-ring and the amide plane in a related compound, 2-nitro-N-(8-quinolyl)benzamide, was found to be 54.92°, indicating significant twisting due to steric effects, which can influence biological activity. nih.gov

The N-(2-phenylethyl) Group (C-Ring/Tail): This flexible tail can explore hydrophobic pockets within a binding site. The length of the ethyl linker and the presence of the terminal phenyl ring are critical. SAR studies on orexin antagonists, for example, have shown that modifications to this "tail" region dramatically alter affinity and pharmacokinetic properties. nih.gov The substitution on the phenyl ring could also be varied to enhance interactions.

Table 2: Hypothetical Structure-Activity Relationship Insights

| Molecular Fragment | Structural Feature | Potential Role in Molecular Interaction |

| A-Ring | 2-Nitro Group | Electronic influence, hydrogen bond acceptor, potential steric hindrance. acs.org |

| Linker | Amide Group | Hydrogen bond donor (N-H) and acceptor (C=O), provides structural rigidity. nih.gov |

| Tail | N-(2-phenylethyl) Group | Hydrophobic interactions, conformational flexibility to fit binding pockets. nih.gov |

Modulatory Effects on Cellular Processes in Non-Clinical Model Systems (e.g., cell culture studies focusing on specific pathways)

In non-clinical model systems like cell cultures, the effects of this compound would be a direct consequence of its molecular interactions. Based on the activities of related benzamides, potential modulatory effects could include:

Inhibition of Cell Proliferation: If the compound inhibits HDACs or other enzymes essential for cell division, a reduction in the proliferation rate of cancer cell lines could be observed. ontosight.ai

Induction of Apoptosis: By modulating pathways that control programmed cell death (e.g., through HDAC inhibition or generation of oxidative stress), the compound could induce apoptosis in susceptible cells. ontosight.ainih.gov

Antimicrobial Activity: Some benzamide derivatives and nitro-containing compounds have demonstrated antimicrobial properties. nih.govresearchgate.net In vitro studies using bacterial or fungal cultures, such as Staphylococcus aureus or Candida albicans, could reveal growth-inhibitory effects. researchgate.net For instance, derivatives of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid showed potent antifungal activity. researchgate.net

These effects would be investigated using standard cell-based assays, such as MTT assays for proliferation, flow cytometry for cell cycle analysis and apoptosis, and minimum inhibitory concentration (MIC) assays for antimicrobial activity.

Metabolic Transformations and Prodrug Design for Mechanistic Insight (not for clinical fate)

The metabolic fate of this compound in vitro is crucial for understanding its mechanism of action, as metabolites may be more or less active than the parent compound. The most significant metabolic pathway for this molecule is likely the reduction of the nitro group. nih.gov

This process, catalyzed by nitroreductase enzymes found in various cellular compartments, involves a six-electron reduction to the corresponding amine. nih.gov This occurs via highly reactive intermediates, including the nitroso and N-hydroxylamino species.

Table 3: Step-wise Nitroreduction Pathway

| Step | Reactant | Product | Key Intermediate | Potential Consequence |

| 1 | This compound | 2-nitroso-N-(2-phenylethyl)benzamide | Nitrosobenzamide | Reactive electrophile |

| 2 | 2-nitroso-N-(2-phenylethyl)benzamide | 2-(hydroxylamino)-N-(2-phenylethyl)benzamide | N-hydroxylaminobenzamide | Can form DNA adducts after further activation. nih.gov |

| 3 | 2-(hydroxylamino)-N-(2-phenylethyl)benzamide | 2-amino-N-(2-phenylethyl)benzamide | Aminobenzamide | Often the final, less reactive product. nih.gov |

These metabolic transformations are key for mechanistic insight. The N-hydroxylamino intermediate, in particular, is often implicated in the genotoxicity of nitroaromatic compounds, as it can be further activated (e.g., by sulfation or acetylation) to form a reactive nitrenium ion that covalently binds to DNA. nih.govbio-rad.com

From a prodrug perspective, the nitro group itself can be considered a prodrug feature. In targeted cancer therapy, for example, nitroaromatic prodrugs are designed to be selectively activated to cytotoxic agents by nitroreductases that are highly expressed in the hypoxic environment of solid tumors. nih.gov Studying the reduction of this compound in vitro under varying oxygen conditions could provide insight into its potential for such bioreductive activation. Another metabolic process could involve N-hydroxylation catalyzed by cytochrome P-450 monooxygenases, a critical activation step for many arylamines. bio-rad.com

Non Biomedical Applications of 2 Nitro N 2 Phenylethyl Benzamide in Chemical Research and Development

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The structure of 2-nitro-N-(2-phenylethyl)benzamide, featuring a nitro group, an amide linkage, and a phenylethyl moiety, suggests its potential as a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then participate in a variety of subsequent reactions to form heterocyclic compounds or other complex molecular architectures. mdpi.comnih.gov The amide bond can be hydrolyzed to yield 2-nitrobenzoic acid and 2-phenylethylamine, or it can be subjected to other transformations.

However, a comprehensive review of scientific databases and chemical literature does not yield specific examples of this compound being used as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While related N-substituted benzamide (B126) derivatives have been synthesized and utilized in various synthetic pathways, the specific application of this compound remains an area with limited reported research. researchgate.netnih.gov

Utilization in Materials Science

In the field of materials science, organic molecules with specific functional groups are often explored as monomers for polymer synthesis or as components in the development of functional materials. The phenylethyl and nitro-substituted benzene (B151609) rings in this compound could, in theory, be functionalized to introduce polymerizable groups. The presence of the polar nitro and amide groups might also impart specific properties to a material, such as altered solubility, thermal stability, or electronic characteristics.

Despite these theoretical possibilities, there is currently no published research detailing the use of this compound as a monomer, in polymer synthesis, or as a component in the creation of functional materials. The broader concept of using benzamide derivatives in materials science is known, but specific data for this compound is absent. mdpi.com

Application in Catalysis

The molecular structure of this compound contains potential coordination sites (the oxygen atoms of the nitro and amide groups, and the amide nitrogen) that could allow it to act as a ligand for a metal center in a catalyst. Furthermore, modification of the aromatic rings could introduce functionalities that would enable it to serve as a catalyst precursor or a chiral auxiliary in asymmetric synthesis.

A thorough search of the chemical literature reveals no instances of this compound being employed as a ligand component, catalyst precursor, or chiral auxiliary. While the synthesis of benzamides using catalysts has been reported, the catalytic application of this specific compound has not been described. mdpi.comrsc.org

Contribution to Advanced Analytical Methodologies

In analytical chemistry, certain molecules can be used as derivatization reagents to improve the detection or separation of target analytes. The 2-nitrobenzoyl group could potentially be used to "tag" other molecules to facilitate their analysis. Additionally, a pure sample of this compound could serve as a reference standard in the analysis of complex mixtures where it might be a component or an impurity.

Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a derivatization reagent or as a reference standard for any specific analytical methodologies.

Potential in Agrochemical Research and Development

The development of new agrochemicals often involves the synthesis and screening of large libraries of organic compounds. The nitroaromatic and benzamide moieties are present in some biologically active molecules. Therefore, this compound could theoretically serve as a precursor to new potential agrochemical agents through further chemical modification.

However, there are no publicly available research articles or patents that describe the use of this compound as a precursor to active ingredients in agrochemical research and development. While some benzamidoxime derivatives have been explored for bactericidal activity in agrohorticulture, the direct lineage from this compound is not established. google.com

Future Research Directions and Emerging Opportunities for 2 Nitro N 2 Phenylethyl Benzamide Studies

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of amides is a cornerstone of organic and medicinal chemistry. researchgate.net However, traditional methods often rely on stoichiometric activating agents and hazardous solvents, which generate significant chemical waste and have a poor atom economy. ucl.ac.uk The future of synthesizing 2-nitro-N-(2-phenylethyl)benzamide will likely focus on greener, more sustainable protocols that minimize environmental impact.

Recent advances in catalysis offer promising alternatives. For instance, photocatalysis using Covalent Organic Frameworks (COFs) has been shown to facilitate amide synthesis from alcohols under mild, red-light irradiation, offering a recyclable and efficient pathway that could be adapted for this compound. dst.gov.in Another avenue is the use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze direct amide coupling in green solvents like cyclopentyl methyl ether, yielding highly pure products with minimal need for purification. nih.gov Solvent-free and activation-free methods, such as reacting amines with enol esters like vinyl benzoate (B1203000) at room temperature, present another clean and eco-compatible pathway for benzamide (B126) synthesis. tandfonline.comtandfonline.com Research into applying these methods to the synthesis of this compound from 2-nitrobenzoic acid (or its derivatives) and 2-phenylethanamine could lead to more industrially viable and environmentally responsible production.

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Coupling Agents (e.g., HATU, EDC) | Stoichiometric use of activating reagents. | Well-established, reliable for small-scale synthesis. | ucl.ac.uk |

| Photocatalysis with COFs | Uses light energy and a recyclable catalyst. | Mild conditions, high efficiency, reduced metal contamination. | dst.gov.in |

| Biocatalysis (e.g., Lipase) | Enzyme-catalyzed reaction in green solvents. | High selectivity, excellent yields, biodegradable catalyst. | nih.gov |

| Solvent-Free Synthesis | Reactants mixed directly without a solvent (e.g., using enol esters). | Reduced waste, simple workup, eco-compatible. | tandfonline.comtandfonline.com |

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. oxfordglobal.com For this compound, these computational tools offer a dual opportunity: to predict its potential properties and to optimize its synthesis.

ML algorithms, such as Random Forest and neural networks, have been successfully used to predict the yield and conversion rates of amide bond formation reactions. pku.edu.cnnih.gov By training models on datasets of similar reactions, researchers can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound, thereby reducing the need for extensive experimental screening. pku.edu.cnnih.gov These models can utilize molecular descriptors derived from quantum chemical calculations or molecular fingerprints as input to forecast reaction outcomes with high accuracy. pku.edu.cnnih.gov Furthermore, generative AI models can design novel derivatives of this compound with specific desired properties, such as enhanced fluorescence or tailored material characteristics, by exploring vast chemical spaces computationally before committing to laboratory synthesis. mdpi.com

| ML Application | Algorithm Example | Required Input Data | Predicted Output/Opportunity | Reference |

|---|---|---|---|---|

| Reaction Yield Prediction | Random Forest, XGBoost | Reactant structures (SMILES/fingerprints), reaction conditions (catalyst, solvent, temp.). | Predicted yield, optimal synthesis conditions. | pku.edu.cnnih.gov |

| Property Prediction (QSAR) | Support Vector Machine, Neural Networks | Molecular descriptors (2D/3D), electronic properties. | Prediction of solubility, stability, or potential biological activity. | nih.gov |

| Novel Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | A target property profile (e.g., desired emission wavelength). | New molecular structures based on the this compound scaffold. | mdpi.com |

Development of Novel Spectroscopic and Imaging Probes Based on the Compound

The nitroaromatic group is a key functional moiety for the development of molecular sensors, particularly for detecting hypoxic (low oxygen) environments, which are a hallmark of solid tumors. researchgate.net Nitroaromatic compounds can act as "off-on" fluorescent probes; they are typically non-fluorescent (quenched) until the nitro group is enzymatically reduced to a highly fluorescent amino group by reductases overexpressed in hypoxic cells. nih.gov